molecular formula C7H8BrN3O2 B11785548 Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate

Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate

Cat. No.: B11785548
M. Wt: 246.06 g/mol
InChI Key: VKLPSCSOXFINKZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is a pyrimidine derivative with a bromine atom at the 5-position, a methylamino group at the 4-position, and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylamino group and the esterification of the carboxylate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The methylamino group can be introduced using methylamine in a suitable solvent, and the esterification can be achieved using methanol and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxo-pyrimidine derivatives.

    Reduction: Formation of de-brominated pyrimidine derivatives.

    Hydrolysis: Formation of pyrimidine-2-carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylamino group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C7H8BrN3O2/c1-9-5-4(8)3-10-6(11-5)7(12)13-2/h3H,1-2H3,(H,9,10,11)

InChI Key

VKLPSCSOXFINKZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1Br)C(=O)OC

Origin of Product

United States

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